BX471 - 217645-70-0

BX471

Catalog Number: EVT-254373
CAS Number: 217645-70-0
Molecular Formula: C21H24ClFN4O3
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BX471 is a non-peptide, small molecule antagonist of the C-C chemokine receptor type 1 (CCR1). [, ] CCR1 is a G protein-coupled receptor primarily expressed on monocytes, macrophages, and T lymphocytes, mediating their migration and activation in response to chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). [, , , , , , ]

BX471 has been extensively studied in preclinical and clinical research for its potential role in treating inflammatory and autoimmune diseases. [] Its high selectivity for CCR1 over other chemokine receptors and its oral bioavailability make it a promising candidate for therapeutic development. []

Molecular Structure Analysis

The molecular structure of BX471 has been studied using computational methods, including homology modeling, molecular docking, and molecular dynamics (MD) simulations. [, ] These studies aimed to understand its interactions with CCR1 and predict its binding site. []

Key structural features include a diarylurea core, a piperazinyl moiety, and a fluorophenylmethyl substituent. [] Molecular modeling studies have identified specific amino acid residues in the CCR1 binding pocket that interact with BX471, including tyrosine residues on transmembrane domain 3 (TM3) and isoleucine on TM6. []

Mechanism of Action

BX471 exerts its biological effects by competitively binding to the CCR1 receptor, thereby blocking the binding of its natural ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). [, , , , , , ] By preventing ligand binding, BX471 inhibits the downstream signaling cascade initiated by CCR1 activation. []

This inhibition results in reduced leukocyte migration and activation, attenuating the inflammatory response. [, , , , , , ] The specific effects of BX471 on different cell types and in various disease models are detailed in the "Applications" section.

Physical and Chemical Properties Analysis

A. Autoimmune Diseases:

  • Multiple Sclerosis (MS): BX471 has been shown to reduce disease severity in a rat experimental allergic encephalomyelitis model of MS. [] A phase I/II clinical trial investigated its safety and efficacy in MS patients. []
  • Lupus Nephritis: BX471 treatment in MRL-Fas(lpr) mice improved renal function, reduced interstitial inflammation and fibrosis, and blocked macrophage and T cell recruitment to the kidneys. [, ]
  • Rheumatoid Arthritis (RA): Although CCR2 and CCR5 blockade failed in clinical trials for RA, in vitro studies suggest CCR1 blockade with BX471 could inhibit synovial fluid-induced monocyte chemotaxis, potentially offering an alternative therapeutic approach. [, ]

B. Renal Diseases:

  • Alport Syndrome: BX471 treatment improved survival and reduced renal fibrosis in Col4A3-deficient mice, a model of Alport disease, by inhibiting interstitial macrophage recruitment and activation. [, ]
  • Diabetic Nephropathy: CCR1 blockade with BL5923, another CCR1 antagonist, attenuated interstitial macrophage infiltration, tubular atrophy, and fibrosis in uninephrectomized db/db mice with type 2 diabetes. []
  • Adriamycin-Induced Nephropathy: BX471 reduced interstitial inflammation and fibrosis in a mouse model of adriamycin-induced focal segmental glomerulosclerosis, suggesting its potential in treating progressive nephropathies. [, ]
  • Unilateral Ureteral Obstruction (UUO): BX471 effectively reduced leukocyte infiltration, renal fibrosis, and expression of profibrotic markers in UUO models, highlighting its potential in preventing renal fibrosis after obstructive injury. [, ]

C. Other Inflammatory Conditions:

  • Allergic Rhinitis: In a mouse model of allergic rhinitis, BX471 relieved symptoms, reduced pro-inflammatory mediator expression, and inhibited eosinophil recruitment in the nasal mucosa, suggesting its potential for treating allergic respiratory diseases. []
  • Acute Pancreatitis: BX471 protected mice against lung injury associated with acute pancreatitis by modulating neutrophil recruitment and adhesion molecule expression. []
  • Sepsis: In a cecal ligation and puncture-induced sepsis model, BX471 attenuated lung and liver injury, highlighting its potential in modulating the systemic inflammatory response during sepsis. []
  • Myocardial Ischemia/Reperfusion: BX471 limited infarct size, preserved cardiac function, and attenuated left ventricular remodeling in a mouse model, suggesting its potential role in cardioprotection after ischemia/reperfusion injury. [, ]

D. Cancer Research:

  • Multiple Myeloma: BX471 inhibited the growth of multiple myeloma cells producing MIP-1α, suggesting its potential as a therapeutic target in myeloma. [] Further research is exploring its effects on osteoclastogenesis and myeloma cell adhesion to the bone marrow stroma. [, ]
  • Hepatocellular Carcinoma: BX471, in conjunction with DSE (Dermatan Sulfate Epimerase), suppressed tumor growth and CCL5-induced malignant phenotypes in hepatocellular carcinoma cells. []
Applications
  • Prediction of Structure and Antagonist Binding Site: BX471 has been used in computational studies to predict the structure of CCR1 and identify its binding site. [] The model's accuracy was validated by mutagenesis experiments. []
  • QT Interval Prolongation Assessment: A "thorough QT study" in healthy volunteers assessed the potential of BX471 to prolong the QT interval on electrocardiograms. [] The study found no significant QT prolongation at therapeutic doses, indicating its cardiac safety. []
Future Directions
  • Development of CCR1-Targeted Imaging Agents: Building on the findings of CCR1 upregulation in Alzheimer's disease, research could focus on developing radiolabeled BX471 analogs as specific brain imaging biomarkers for early diagnosis and disease progression monitoring. []

Macrophage Inflammatory Protein-1α (MIP-1α)/CCL3

Compound Description: MIP-1α, also known as CCL3, is a chemokine that plays a crucial role in immune responses. It acts as a chemoattractant for various immune cells, including monocytes, macrophages, and T cells, and has been implicated in several inflammatory and autoimmune diseases. [, ] In the context of multiple myeloma, MIP-1α has been shown to stimulate osteoclast formation, contributing to bone destruction. []

Relevance: MIP-1α is a high-affinity ligand for BX471's target, the chemokine receptor CCR1. [, ] Studies have shown that BX471 can effectively inhibit MIP-1α-induced cellular responses, including calcium mobilization, chemotaxis, and osteoclast formation. [, ] This suggests that BX471's therapeutic effects in inflammatory and autoimmune diseases may be mediated, in part, by blocking MIP-1α signaling through CCR1.

Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES)/CCL5

Compound Description: RANTES, also known as CCL5, is another chemokine that acts as a chemoattractant for various immune cells, including T cells, monocytes, eosinophils, and basophils. [, , , ] Like MIP-1α, it plays a role in inflammation and immune responses, and has been implicated in several inflammatory and autoimmune diseases.

Relevance: RANTES is a ligand for both CCR1 and CCR5, with higher affinity for CCR5. [, ] BX471, as a CCR1 antagonist, can effectively inhibit RANTES-induced cellular responses mediated through CCR1, such as calcium mobilization and chemotaxis. [, , ] While BX471 does not directly target CCR5, some studies suggest that it may indirectly influence RANTES signaling by modulating CCR5 expression. []

Monocyte Chemoattractant Protein-1 (MCP-1)/CCL2

Compound Description: MCP-1, also known as CCL2, is a chemokine that primarily attracts monocytes and macrophages to sites of inflammation. It plays a role in various inflammatory diseases, including rheumatoid arthritis and atherosclerosis. [, ]

Monocyte Chemoattractant Protein-3 (MCP-3)/CCL7

Compound Description: MCP-3, also known as CCL7, is a chemokine that attracts monocytes, macrophages, T cells, and natural killer cells. It plays a role in inflammation and immune responses, and has been implicated in several inflammatory and autoimmune diseases. []

Relevance: MCP-3 is a ligand for CCR1, CCR2, and CCR3. [] Studies have shown that BX471, as a CCR1 antagonist, can effectively inhibit MCP-3-induced osteoclast formation, suggesting its potential therapeutic role in diseases with dysregulated bone remodeling, such as multiple myeloma. []

BL5923

Compound Description: BL5923 is a novel, orally available CCR1 antagonist with high specificity for human and murine CCR1. [] It has been investigated for its therapeutic potential in chronic kidney diseases, particularly in the context of Alport disease and diabetic nephropathy. []

MLN3897

Compound Description: MLN3897 is another small-molecule CCR1 antagonist that has been investigated for its potential therapeutic benefits in various inflammatory and autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. [, ]

Relevance: MLN3897, like BX471, targets the CCR1 receptor and aims to block the signaling pathways involved in inflammation and leukocyte recruitment. [, ] While both compounds have shown promise in preclinical studies, clinical trials with MLN3897 have been discontinued due to reasons that are not fully clear. [] Further research is needed to fully understand the potential advantages and disadvantages of these two CCR1 antagonists.

CP-481,715

Compound Description: CP-481,715 is a small-molecule CCR1 antagonist that was investigated for its potential in treating rheumatoid arthritis. []

AZD-4818

Compound Description: AZD-4818 is another small-molecule CCR1 antagonist explored for treating respiratory diseases like COPD. [, ]

Relevance: Both AZD-4818 and BX471 share CCR1 as their target, suggesting a similar mechanism of action in reducing inflammation. [, ] AZD-4818's development for COPD highlights the potential of CCR1 antagonists in treating respiratory diseases.

BX513

Compound Description: BX513 is a small molecule that acts as a non-competitive antagonist of α1-adrenoceptors. [] It has been shown to inhibit phenylephrine-induced vasoconstriction in isolated rat resistance arteries. []

Relevance: While BX513 shares a similar naming convention with BX471, it targets a different receptor, the α1-adrenoceptor, and exhibits different pharmacological activities. [] This suggests that despite their similar names, these compounds have distinct mechanisms of action and therapeutic applications.

C021

Compound Description: C021 is a non-competitive α1-adrenoceptor antagonist that has been shown to inhibit phenylephrine-induced vasoconstriction in isolated rat resistance arteries. []

Properties

CAS Number

217645-70-0

Product Name

BX471

IUPAC Name

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea

Molecular Formula

C21H24ClFN4O3

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1

InChI Key

XQYASZNUFDVMFH-CQSZACIVSA-N

SMILES

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F

Synonyms

BX 471
BX-471
BX471
N-(5-chloro-2-(2-(4-((4-fluorophenyl)methyl)-2-methyl-1-piperazinyl)-2-oxoethoxy)phenyl)urea hydrochloric acid salt
urea, N-(5-chloro-2-(2-((2R)-4-((4-fluorophenyl)methyl)-2-methyl-1-piperazinyl)-2-oxoethoxy)phenyl)-
ZK-811752

Canonical SMILES

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.